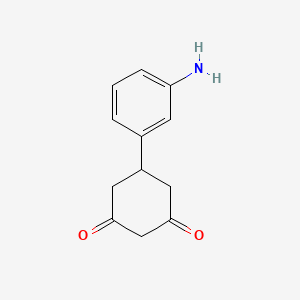

5-(3-氨基苯基)环己烷-1,3-二酮

描述

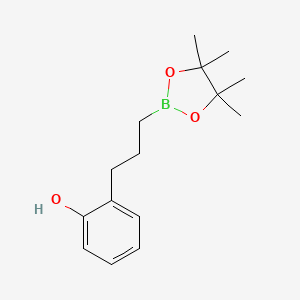

5-(3-Aminophenyl)cyclohexane-1,3-dione is a chemical compound . It is a derivative of 1,3-cyclohexanedione , which is a colorless compound that occurs naturally . The compound exists mainly as the enol tautomer .

Synthesis Analysis

The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea. This is carried out in aqueous media under ultrasound, yielding high product yields.Molecular Structure Analysis

The molecular formula of 5-(3-Aminophenyl)cyclohexane-1,3-dione is C12H13NO2 . It is a derivative of cyclohexanedione, which is a versatile scaffold for synthesizing a variety of organic molecules.Chemical Reactions Analysis

1,3-Cyclohexanedione, the parent compound of 5-(3-Aminophenyl)cyclohexane-1,3-dione, reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Aminophenyl)cyclohexane-1,3-dione include its molecular weight, which is 203.24 g/mol . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .科学研究应用

杂环化合物的合成

5-(3-氨基苯基)环己烷-1,3-二酮用于合成各种杂环化合物。这些化合物,包括三氟甲基基团,在有潜在应用领域的有机和杂环化合物的发展中至关重要 (Fadeyi & Okoro, 2008)。

推进剂稳定剂

它作为双基推进剂的稳定剂,在稳定性测试中表现出有效性。这种应用在材料科学领域至关重要,特别是在稳定和高效推进系统的发展中 (Soliman & El-damaty, 1984)。

结构研究和晶体学

该化合物参与结构研究和晶体学,通过X射线晶体学等技术帮助理解分子结构。这有助于详细分析分子构型和相互作用 (Barakat et al., 2016)。

生物活性分子的前体

它作为合成生物活性分子的前体,包括天然产物和其他有价值的生物活性化合物。这些分子展示出广泛的生物活性,如抗病毒、抗菌和抗癌性能 (Sharma, Kumar, & Das, 2020)。

抗癌化合物的开发

这种化学物质用于开发新的抗癌化合物。它作为环修饰的模板,导致产生对癌细胞系表现出高细胞毒性的化合物 (Shaaban, Kamel, & Milad, 2014)。

N-混淆卟啉衍生物的合成

在有机化学领域,它用于合成N-混淆卟啉衍生物。这些衍生物在各种生化和药用领域有应用 (Li et al., 2011)。

抗菌和乳腺癌研究

它参与合成用于抗菌和乳腺癌研究的衍生物。这些研究对开发新的治疗剂有重要贡献 (Chinnamanayakar et al., 2019)。

安全和危害

While specific safety and hazard information for 5-(3-Aminophenyl)cyclohexane-1,3-dione was not found, it’s important to handle all chemicals with care. For example, in the case of a related compound, 5,5-dimethyl-1,3-cyclohexanedione, it is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

属性

IUPAC Name |

5-(3-aminophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWTXRVJTIJALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679669 | |

| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)cyclohexane-1,3-dione | |

CAS RN |

1215521-75-7 | |

| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

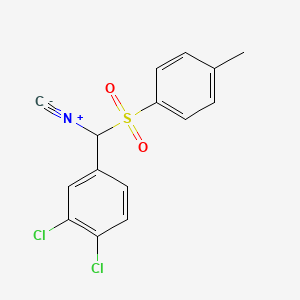

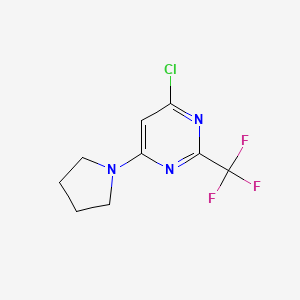

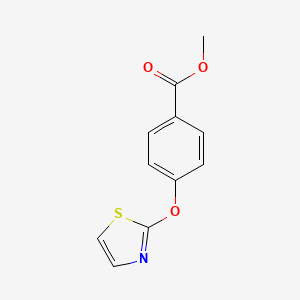

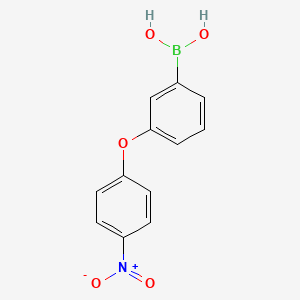

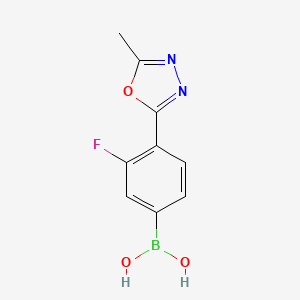

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)